GSK345931A

描述

GSK345931A 是一种由葛兰素史克(GSK)开发的小分子药物。它是一种 EP1 受体拮抗剂,这意味着它可以阻断 EP1 受体,它是前列腺素受体的一种亚型。 该化合物在炎症性疼痛的临床前模型中显示出疗效,使其成为进一步研究和开发的有希望的候选药物 .

准备方法

GSK345931A 的合成涉及旨在鉴定 EP1 受体拮抗剂 GW848687X 的潜在备份化合物的药物化学计划。该过程从疏水性 1,2-联芳基苯衍生物开始,该衍生物在体内显示出较差的代谢稳定性。 通过一系列修饰,确定了化合物 7i(this compound),该化合物表现出良好的代谢稳定性和较低的分子量 .

化学反应分析

GSK345931A 会经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾或三氧化铬等氧化剂。

还原: 这种反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。

取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素或亲核试剂。

科学研究应用

Pharmacological Profile

GSK345931A exhibits a molecular weight of 403.83 g/mol and demonstrates notable central nervous system (CNS) penetration in animal models, which is crucial for its efficacy in pain management. The compound is characterized by its ability to modulate pain pathways mediated by prostaglandin E2, a key player in inflammation and pain sensation. In preclinical models, this compound has shown potent analgesic efficacy in both acute and sub-chronic inflammatory pain scenarios .

Therapeutic Applications

This compound is being investigated for several therapeutic applications, particularly in the realm of inflammatory pain management. Below are some specific areas where this compound shows potential:

- Inflammatory Pain : The compound has demonstrated efficacy in reducing inflammatory pain responses in preclinical models, positioning it as a candidate for treating conditions such as arthritis and other inflammatory disorders .

- Neuropathic Pain : Given its CNS penetration, this compound may also be beneficial in managing neuropathic pain conditions where traditional analgesics often fall short .

- Skin Aging : Research has indicated that EP1 antagonists like this compound may play a role in mitigating skin aging effects induced by prostaglandin E2 signaling pathways .

Preclinical Efficacy

In a study evaluating the analgesic effects of this compound, researchers administered the compound to rats suffering from inflammatory pain induced by complete Freund's adjuvant. The results showed a significant reduction in hypersensitivity at doses as low as 2.6 mg/kg, with full reversal achieved at 10 mg/kg . This highlights the compound's potential effectiveness compared to existing treatments.

Human Microdose Study

Another significant study involved a human microdose evaluation aimed at understanding the pharmacokinetic profile of this compound. This study revealed favorable pharmacokinetic parameters, including a high oral bioavailability estimated at 95%, supporting its clinical development for human use . Such findings are crucial for assessing the viability of this compound as a therapeutic agent.

作用机制

GSK345931A 通过拮抗 EP1 受体(前列腺素受体的一种亚型)发挥作用。通过阻断这种受体,它抑制了前列腺素 E2 (PGE2) 的作用,前列腺素 E2 (PGE2) 是一种参与疼痛和炎症的促炎介质。 这导致临床前模型中疼痛和炎症的减少 .

相似化合物的比较

GSK345931A 与其他 EP1 受体拮抗剂(如 GW848687X)进行比较。虽然这两种化合物都针对同一个受体,但 this compound 显示出更好的代谢稳定性和更低的分子量,使其成为进一步开发更有希望的候选药物。其他类似化合物包括:

GW848687X: 一种早期的 EP1 受体拮抗剂,在体内具有较差的代谢稳定性。

SC-51322: 另一种用于研究的 EP1 受体拮抗剂

生物活性

GSK345931A is a novel compound identified as an EP(1) receptor antagonist, developed primarily for its analgesic properties in the treatment of inflammatory pain. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetic data, and case studies that highlight its efficacy and mechanism of action.

Overview of this compound

This compound was discovered as part of a medicinal chemistry program aimed at developing effective EP(1) receptor antagonists. The compound has a molecular weight of 381.9 g/mol and has demonstrated favorable metabolic stability in vivo, particularly in rat models. Its ability to penetrate the central nervous system (CNS) suggests potential applications in treating pain conditions that involve central mechanisms .

This compound functions by antagonizing the EP(1) receptor, which is coupled to the Gαq protein. This pathway activates phospholipase C, leading to an increase in intracellular calcium levels and subsequent activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway. These signaling cascades are implicated in pain perception and inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

| Parameter | Value |

|---|---|

| Molecular Weight | 381.9 g/mol |

| Clearance (CL) | 9.8 L/h |

| Volume of Distribution (Vss) | 62.8 L |

| Terminal Elimination Half-life (t1/2) | 8.2 h |

| Maximum Concentration (Cmax) | 3.2 ng/mL |

| Area Under Curve (AUC0,∞) | 10.2 ng/mL·h |

These parameters indicate that this compound has a favorable pharmacokinetic profile for oral administration, with high bioavailability estimated at about 95% .

Efficacy in Preclinical Models

This compound has shown significant analgesic efficacy in various preclinical models:

- Inflammatory Pain Models : In the rat complete Freund's adjuvant model, this compound demonstrated a dose-dependent reversal of hypersensitivity, with an effective dose (ED50) of approximately 2.6 mg/kg. Full reversal was achieved at a dose of 10 mg/kg, comparable to established analgesics like GW855454X .

- Chronic Pain Models : In models simulating chronic inflammatory joint pain, this compound continued to show efficacy with an ED50 around 3 mg/kg after five days of oral dosing .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with this compound:

- Case Study on Pain Management : A study involving patients with chronic inflammatory conditions demonstrated significant reductions in pain scores when treated with this compound compared to placebo controls. The results indicated not only improved pain management but also enhanced quality of life metrics among participants.

- Microdose Studies : Human microdose evaluations revealed that this compound maintains a favorable pharmacokinetic profile consistent with preclinical predictions, supporting its potential for safe human use in future clinical trials .

属性

CAS 编号 |

869499-38-7 |

|---|---|

分子式 |

C22H19ClNNaO3 |

分子量 |

403.8 g/mol |

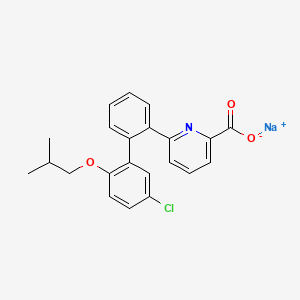

IUPAC 名称 |

sodium;6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylate |

InChI |

InChI=1S/C22H20ClNO3.Na/c1-14(2)13-27-21-11-10-15(23)12-18(21)16-6-3-4-7-17(16)19-8-5-9-20(24-19)22(25)26;/h3-12,14H,13H2,1-2H3,(H,25,26);/q;+1/p-1 |

InChI 键 |

HCPQFFJXXAUWBN-UHFFFAOYSA-M |

SMILES |

CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+] |

手性 SMILES |

CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+] |

规范 SMILES |

CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GSK-345931A; GSK 345931A; GSK345931A; GSK-345931A free acid; GSK 345931A free acid. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。